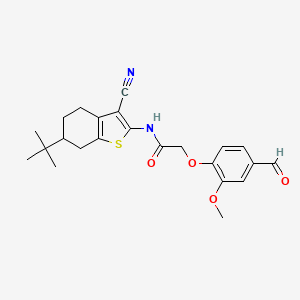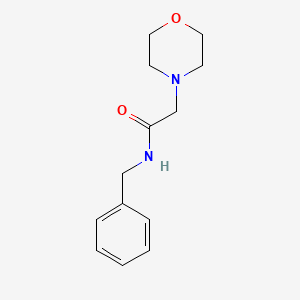![molecular formula C15H15BrN4O3 B4135337 N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B4135337.png)
N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide
Übersicht
Beschreibung
N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide, also known as BEPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BEPA is a pyrazinecarbohydrazide derivative that has been synthesized for its potential use as a pharmacological agent.
Wirkmechanismus
The mechanism of action of N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide is not fully understood. However, studies have suggested that N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide inhibits the activity of enzymes involved in cancer cell proliferation and induces apoptosis. N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide has also been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide inhibits the proliferation of cancer cells and induces apoptosis. N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide has also been shown to inhibit the aggregation of amyloid beta peptides. In vivo studies have shown that N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide has low toxicity and is well-tolerated by animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide in lab experiments is its low toxicity and well-tolerated nature. This makes it a suitable candidate for in vitro and in vivo studies. However, one limitation of using N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
For N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide research include investigating its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies can also focus on improving the solubility of N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide to make it more suitable for certain experiments. Additionally, studies can investigate the potential use of N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide in other fields such as material science and agriculture.
Wissenschaftliche Forschungsanwendungen
N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide has been investigated for its anticancer and antitumor properties. Studies have shown that N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide inhibits the proliferation of cancer cells and induces apoptosis. N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In agriculture, N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide has been studied for its potential use as a herbicide. Studies have shown that N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide inhibits the growth of weeds and has low toxicity to non-target organisms.
In material science, N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide has been studied for its potential use as a corrosion inhibitor. Studies have shown that N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide inhibits the corrosion of metals and alloys in acidic environments.
Eigenschaften
IUPAC Name |
N'-[2-(2-bromo-4-ethylphenoxy)acetyl]pyrazine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O3/c1-2-10-3-4-13(11(16)7-10)23-9-14(21)19-20-15(22)12-8-17-5-6-18-12/h3-8H,2,9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRBEAJFHYFROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=NC=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4135264.png)
![3-[4-(dimethylamino)phenyl]-11-(4-fluorophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4135269.png)
![methyl 2-({[4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4135275.png)



![2-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4135301.png)
![N-(4-bromo-3-chlorophenyl)-2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4135306.png)

![N-(4-iodo-2,6-dimethylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4135318.png)
![3-{5-[(3-bromo-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}pyridine](/img/structure/B4135323.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4135331.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4135344.png)
![1-(1,3-benzodioxol-5-yl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4135350.png)